

A Technical Guide to ZN148: A Novel Metallo-β-Lactamase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZN148 is a promising synthetic metallo- β -lactamase (MBL) inhibitor designed to combat carbapenem resistance in Gram-negative pathogens. This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of **ZN148**. It also includes a compilation of key quantitative data and detailed experimental protocols to support further research and development efforts in the field of antimicrobial resistance.

Chemical Structure and Synthesis

ZN148 is a modular construct that covalently links the zinc chelator Tris-picolylamine (TPA) to the hydrophilic glucosyl side chain of meglumine via an N-methylated amide bond. This design aims to reduce the lipophilicity and toxicity associated with the chelator.[1]

Chemical Structure:

Chemical structure of ZN148

Figure 1: Chemical Structure of **ZN148**.

Synthesis of ZN148



The synthesis of **ZN148** is a high-yield, three-step process starting from commercially available building blocks. The detailed protocol is as follows:

Step 1: Synthesis of N-methyl-D-glucamine

A solution of D-glucose in an appropriate alcohol solvent is treated with methylamine. The reaction proceeds at room temperature to yield an intermediate which is then catalytically hydrogenated to produce N-methyl-D-glucamine.

Step 2: Synthesis of the Tris-picolylamine (TPA) moiety

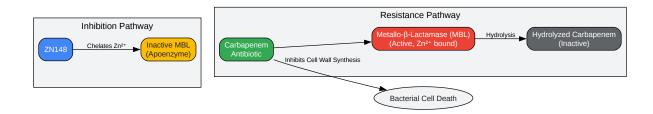
The TPA scaffold can be synthesized through the alkylation of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine in the presence of a base.

Step 3: Coupling of TPA and Meglumine Derivative to form ZN148

A carboxylic acid derivative of TPA is activated and then coupled with N-methyl-D-glucamine. The final product, **ZN148**, is purified using chromatographic techniques.

Mechanism of Action

ZN148 functions as an MBL inhibitor by chelating the essential zinc ions in the active site of these enzymes. This chelation is time-dependent and leads to the irreversible inhibition of MBL activity. The removal of zinc ions from the active site has been confirmed by biochemical assays.[1] Evidence suggests that this irreversible inhibition may be due to the oxidation of the active site Cys221 residue following zinc removal.[1]





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ZN148 Mechanism of Action

Quantitative Data In Vitro Activity of ZN148 in Combination with Meropenem

The combination of **ZN148** with meropenem significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem against various MBL-producing Enterobacterales.

Organism (MBL type)	Meropenem MIC (mg/L)	Meropenem + 50 μM ZN148 MIC (mg/L)
E. coli (NDM-1)	64	0.25
K. pneumoniae (NDM-1)	128	0.5
E. cloacae (VIM-1)	32	0.125

Table 1: In vitro activity of meropenem in combination with **ZN148** against MBL-producing Enterobacterales.[1]

In Vivo Efficacy of ZN148

In a murine neutropenic peritonitis model, the combination of **ZN148** and meropenem demonstrated a significant reduction in bacterial load compared to meropenem alone.

Treatment Group	Bacterial Load (log10 CFU/mL) in Peritoneal Fluid
Vehicle	8.5
Meropenem (33 mg/kg)	7.0
Meropenem (33 mg/kg) + ZN148 (10 mg/kg)	4.0



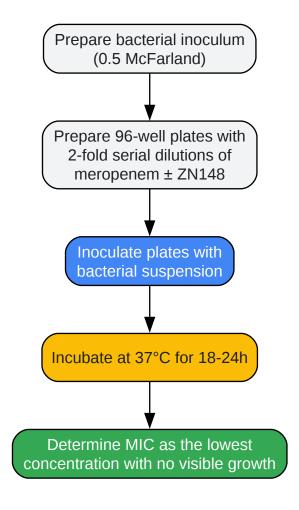
Table 2: In vivo efficacy of meropenem and **ZN148** combination in a murine peritonitis model against NDM-1-producing K. pneumoniae.[1]

Toxicity Profile

ZN148 exhibits a favorable toxicity profile with no acute toxicity observed in mice at cumulative dosages up to 128 mg/kg.[1] Furthermore, it showed no significant inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μM.[1]

Experimental Protocols Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) are determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



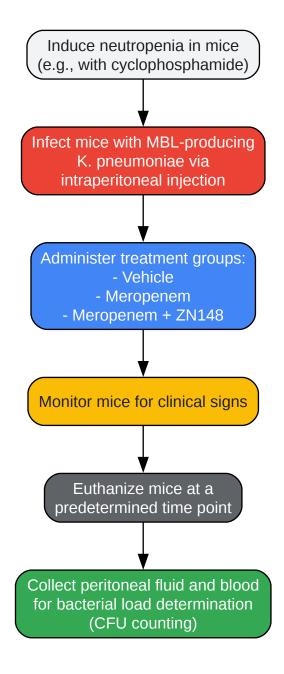
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Antimicrobial Susceptibility Testing Workflow

In Vivo Efficacy Study (Murine Peritonitis Model)

This protocol outlines the key steps for evaluating the in vivo efficacy of **ZN148** in a neutropenic mouse model of peritonitis.



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References

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